2'-Deoxyinosine 5'-monophosphate chemical structure and properties
2'-Deoxyinosine 5'-monophosphate chemical structure and properties
Executive Summary
2'-Deoxyinosine 5'-monophosphate (dIMP) is a non-canonical purine nucleotide that plays a pivotal, dualistic role in genomic integrity and molecular biology applications. Biologically, it represents a "sanitization" intermediate; it is the product of the enzymatic hydrolysis of dITP by Inosine Triphosphate Pyrophosphatase (ITPA) to prevent mutagenic incorporation into DNA. Chemically, its nucleobase, hypoxanthine, functions as a "universal" base pairing analog due to its ability to form wobble pairs with Cytosine, Thymine, and Adenine. This guide provides a comprehensive technical analysis of dIMP, covering its physicochemical properties, metabolic fate, synthetic pathways, and standardized protocols for its detection and utilization in research.
Molecular Architecture & Physicochemical Profile
Structural Composition
dIMP (Molecular Formula: C₁₀H₁₃N₄O₇P) consists of the purine nucleobase hypoxanthine linked via a
-
IUPAC Name: [(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
-
Molecular Weight: 332.21 g/mol (Free Acid)
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CAS Number: 148-69-6 (Free Acid); 14999-52-1 (Disodium Salt)
-
UV Absorption:
at 248 nm (pH 7.0)
Tautomerism and Ionization
The hypoxanthine base exists primarily in the keto (lactam) tautomer at physiological pH, which is critical for its hydrogen-bonding capabilities.
-
pKa Values:
-
Phosphate (1): ~1.6
-
Phosphate (2): ~6.4
-
Hypoxanthine (N1-H): ~8.8
-
-
Implication: At pH 7.4, the phosphate is dianionic (
), and the N1 position is protonated, allowing it to serve as a hydrogen bond donor.
Base Pairing Thermodynamics
Unlike canonical bases, Hypoxanthine (I) exhibits promiscuous "wobble" pairing. The stability order of dI-containing base pairs in a DNA duplex is: I:C >> I:A > I:T ≈ I:G
-
I:C Pair: Forms two hydrogen bonds (resembling G:C but weaker).
-
I:A Pair: Forms two hydrogen bonds (wobble geometry).
-
I:G Pair: Sterically hindered and least stable.
Biosynthesis & Metabolic Pathways: The ITPA Sanitization Cycle
The cellular pool of dIMP is tightly regulated to prevent genomic instability. It is not a precursor for DNA synthesis but rather a decay product or a "safe" intermediate.
The Deamination Threat
dIMP can arise from the spontaneous or nitrosative deamination of dAMP (Deoxyadenosine monophosphate). If dIMP is phosphorylated to dITP, DNA polymerases can mistakenly incorporate it opposite Thymine (instead of Cytosine), leading to A:T
The ITPA "Housecleaning" Mechanism
To prevent this, the enzyme ITPA (Inosine Triphosphate Pyrophosphatase) rapidly hydrolyzes dITP back to dIMP. dIMP is then shunted out of the nucleotide pool by 5'-nucleotidases, preventing its re-phosphorylation.
Pathway Visualization
The following diagram illustrates the metabolic flux of dIMP, highlighting the critical sanitization step performed by ITPA.
Figure 1: The dIMP metabolic hub. ITPA prevents dITP accumulation by recycling it to dIMP, which is subsequently degraded to nucleosides.
Synthetic Methodologies
Researchers often require high-purity dIMP for kinetic studies of ITPA or as a standard for HPLC.
Chemical Synthesis (Phosphorylation)
The most robust route involves the selective phosphorylation of 2'-deoxyinosine.
-
Protection: The 3'-OH of 2'-deoxyinosine is transiently protected (though often unnecessary with selective reagents).
-
Phosphorylation: Reaction with Phosphorus Oxychloride (
) in trimethyl phosphate at 0°C. -
Hydrolysis: Quenching with water yields the 5'-monophosphate.
-
Purification: Anion exchange chromatography (DEAE-Sephadex) is required to separate the monophosphate from diphosphates or unreacted nucleosides.
Enzymatic Synthesis (Deamination)
For small-scale, high-purity preparation:
-
Enzyme: AMP Deaminase (from Aspergillus or rabbit muscle).
-
Mechanism: Enzymatic hydrolytic deamination at the C6 position.
-
Advantage: Yields 100% regio-specificity without the need for blocking groups.
Applications in Research & Drug Development
PCR and Sequencing (The "Universal" Base)
While dIMP itself is a monomer, its triphosphate derivative (dITP) is used in PCR to substitute dGTP.
-
Problem: GC-rich regions form strong secondary structures (hairpins) that stall DNA polymerases.
-
Solution: Incorporating dI reduces the melting temperature (
) of the amplicon because I:C pairs (2 H-bonds) are weaker than G:C pairs (3 H-bonds). -
dIMP Relevance: dIMP is the breakdown product analyzed to verify dITP stock quality.
Enzyme Kinetics & Inhibitor Screening
dIMP is the primary analyte in assays screening for ITPA inhibitors .
-
Therapeutic Context: ITPA inhibition is explored to potentiate the efficacy of purine analogs (e.g., 6-thioguanine) in cancer therapy. High ITPA activity clears therapeutic nucleotides; inhibiting ITPA increases their cytotoxic incorporation.
Experimental Protocols
Protocol: HPLC-UV Detection of dIMP
Objective: To separate and quantify dIMP in the presence of dAMP and dITP for enzyme kinetic studies.
Reagents:
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.0 (adjusted with KOH).
-
Mobile Phase B: 100% Methanol (HPLC Grade).
-
Standard: dIMP Disodium Salt (Sigma-Aldrich/Merck).
System Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 248 nm (dIMP max) and 260 nm (dAMP) |
| Injection Vol | 10-20 µL |
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 98% | 2% |
| 10.0 | 90% | 10% |
| 15.0 | 60% | 40% |
| 20.0 | 98% | 2% |
Data Analysis:
-
Retention Order: dIMP elutes earlier than dAMP due to the loss of the hydrophobic amino group.
-
Quantification: Calculate concentration using a standard curve (
).
Protocol: Enzymatic Hydrolysis Assay (ITPA Activity)
Objective: Measure the conversion of dITP to dIMP.
-
Reaction Mix: 50 mM Tris-HCl (pH 8.0), 5 mM
, 1 mM DTT, 100 µM dITP. -
Initiation: Add 10 ng purified recombinant ITPA protein.
-
Incubation: 37°C for 10-30 minutes.
-
Termination: Add equal volume of 0.5 M Perchloric Acid (PCA) to precipitate protein.
-
Neutralization: Add
to pH 6-7. -
Analysis: Inject supernatant into the HPLC system described in 5.1. Monitor the appearance of the dIMP peak and disappearance of the dITP peak.
References
-
PubChem. (2025).[1] 2'-Deoxyinosine 5'-monophosphate (Compound Summary).[4] National Library of Medicine. [Link]
-
Reactome. (2024). ITPA hydrolyses dITP to dIMP.[5][6] Reactome Pathway Database. [Link]
-
Burgis, N. E. (2023). An ITPA Enzyme with Improved Substrate Selectivity. PubMed Central. [Link]
-
Auer, T., et al. (1997). Selective Amplification of RNA Utilizing the Nucleotide Analog dITP.[7] Nucleic Acids Research.[2][6] [Link]
Sources
- 1. dAMP | C10H14N5O6P | CID 12599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2'-Deoxyadenosine-5'-monophosphate disodium salt, 2922-74-9 | BroadPharm [broadpharm.com]
- 4. 2'-Deoxyinosine-5'-monophosphate disodium salt, 99%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 5. Reactome | ITPA hydrolyses dITP to dIMP [reactome.org]
- 6. Reactome | ITPA hydrolyses dITP to dIMP [reactome.org]
- 7. researchgate.net [researchgate.net]
